molecular formula C15H23ClN6O2 B2760669 (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride CAS No. 1351633-34-5

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride

Cat. No. B2760669
CAS RN: 1351633-34-5
M. Wt: 354.84
InChI Key: RVJSRSWPCPTFFM-UHFFFAOYSA-N
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Description

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H23ClN6O2 and its molecular weight is 354.84. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

One study explores the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, utilizing molecular orbital methods and conformational analyses to develop pharmacophore models. This research highlights the importance of specific structural features in drug-receptor interactions and the potential of these compounds in designing receptor-specific drugs (Shim et al., 2002).

Antimicrobial and Anticancer Properties

Other studies focus on the synthesis and evaluation of new pyridine and pyrazole derivatives for their antimicrobial activities. For example, a study synthesizing amide derivatives of substituted benzothiazolyl amino pyridines demonstrated variable and modest activity against bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011). Furthermore, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their potential as antimicrobial and anticancer agents, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).

Synthesis and Structural Characterisation

The synthesis and X-ray structure characterisation of novel pyrazole carboxamide derivatives containing a piperazine moiety have been reported, providing insights into the structural basis of their biological activity and further emphasizing the role of accurate molecular design in therapeutic applications (Lv et al., 2013).

Genotoxicity Studies

Research on the genotoxicity of specific compounds suggests the importance of understanding the metabolic activation and potential mutagenicity of these compounds, which is critical for the development of safe pharmaceuticals (Kalgutkar et al., 2007).

properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2.ClH/c1-4-19-6-5-16-15(19)21-9-7-20(8-10-21)14(22)12-11-18(2)17-13(12)23-3;/h5-6,11H,4,7-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJSRSWPCPTFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CN(N=C3OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.